molecular formula C₅₃H₈₀N₁₄O₁₇ B612575 271573-27-4 CAS No. 271573-27-4

271573-27-4

Cat. No.: B612575
CAS No.: 271573-27-4
M. Wt: 1185.29
InChI Key:
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Description

This compound is composed of ten amino acids and has a molecular formula of C53H80N14O17. It is primarily used in scientific research related to virology and immunology.

Scientific Research Applications

PA (224-233), Influenza is extensively used in scientific research, particularly in the fields of virology and immunology. Its applications include:

    Vaccine Development: Studying immune responses to influenza and developing peptide-based vaccines.

    Antiviral Research: Investigating the mechanisms of viral replication and identifying potential antiviral targets.

    Immunological Studies: Understanding the interactions between viral peptides and the immune system, including T-cell responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PA (224-233), Influenza involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling reactions.

    Cleavage: Detachment of the synthesized peptide from the resin, followed by purification.

Industrial Production Methods

Industrial production of PA (224-233), Influenza follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

PA (224-233), Influenza primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Deprotection Reagents: Trifluoroacetic acid (TFA).

    Cleavage Reagents: TFA, often in combination with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products

The primary product of these reactions is the peptide PA (224-233), Influenza itself. Hydrolysis reactions may yield shorter peptide fragments or individual amino acids .

Mechanism of Action

PA (224-233), Influenza exerts its effects by interacting with the immune system. It is recognized by T-cells, which then initiate an immune response against the Influenza A virus. The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, facilitating the activation of T-cells.

Comparison with Similar Compounds

Similar Compounds

    PA (224-233), Influenza: A 10-amino acid peptide fragment from the polymerase 2 protein of Influenza A virus.

    Oseltamivir: An antiviral medication used to treat and prevent influenza A and B.

    Amantadine: An antiviral and antiparkinsonian drug that inhibits the replication of influenza A virus.

Uniqueness

PA (224-233), Influenza is unique due to its specific sequence and origin from the polymerase 2 protein of the Influenza A virus. Unlike other antiviral compounds, it is a peptide fragment used primarily for research purposes rather than therapeutic applications.

Properties

CAS No.

271573-27-4

Molecular Formula

C₅₃H₈₀N₁₄O₁₇

Molecular Weight

1185.29

sequence

One Letter Code: SSLENFRAYV

Origin of Product

United States

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